molecular formula C13H9N3O2 B15253950 5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-1,3-dione

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-1,3-dione

Cat. No.: B15253950
M. Wt: 239.23 g/mol
InChI Key: NEBHGLXFFNHNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-1,3-dione is a heterocyclic compound that contains both pyridine and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-1,3-dione typically involves the reaction of 4-aminopyridine with phthalic anhydride under specific conditions. The reaction is usually carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoindoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-1,3-dione is unique due to its combination of pyridine and isoindoline moieties, which allows for diverse chemical modifications and potential therapeutic applications. Its structural features enable it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

5-amino-2-pyridin-4-ylisoindole-1,3-dione

InChI

InChI=1S/C13H9N3O2/c14-8-1-2-10-11(7-8)13(18)16(12(10)17)9-3-5-15-6-4-9/h1-7H,14H2

InChI Key

NEBHGLXFFNHNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C2=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.